4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid
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Description
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid is a useful research compound. Its molecular formula is C15H12Br2O3 and its molecular weight is 400.066. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Liquid Crystal Intermediates
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, while not directly studied, is chemically related to various benzoic acid derivatives that are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. These liquid crystal intermediates are synthesized through various chemical reactions and characterized using methods like IR, 1H NMR, and MS, indicating their potential application in the field of material science and liquid crystal technology (Dou Qing, 2000).
Plant Growth Regulation
Studies on phenoxyacetic and benzoic acids, which share a structural similarity to the subject compound, have shown that specific substitutions on the benzoic acid ring can significantly impact plant growth-regulating activities. This suggests potential agricultural applications for derivatives of benzoic acid, possibly including this compound, in modulating plant growth (Mary B. Pybus, M. S. Smith, R. L. Wain, & F. Wightman, 1959).
Antimicrobial Activity
Research on related benzoic acid derivatives, such as 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, indicates that these compounds can exhibit specific antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of this compound and its derivatives in the development of new antimicrobial agents (O. Drăcea, C. Babeş, Carmen Limban, et al., 2010).
Interaction Analysis and Structural Relationships
Studies on benzoic acids with various substitutions, including those structurally similar to the subject compound, have revealed the significance of secondary interactions and structure-activity relationships. This type of research is crucial in understanding the bioactivity predictions for potential pharmaceutical applications (J. Dinesh, 2013).
Properties
IUPAC Name |
4-[(2,6-dibromo-4-methylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3/c1-9-6-12(16)14(13(17)7-9)20-8-10-2-4-11(5-3-10)15(18)19/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOBWSBFFWDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.